1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride, also known by its chemical identifier 458566-84-2, is a compound that belongs to the class of difluorinated amines. It is characterized by the presence of a cyclopropylmethyl group and two fluorine atoms on a cyclohexane ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
The compound has been referenced in various chemical databases and patents, highlighting its significance in pharmaceutical research. It is often synthesized for use in developing therapeutic agents, particularly those targeting specific biological pathways.
The compound is classified as an amine due to the presence of an amine functional group (-NH2) attached to the cyclohexane structure. Additionally, it falls under the category of difluorinated compounds, which are known for their unique properties and reactivity.
The synthesis of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride can be achieved through several methods, typically involving:
In practice, one common synthetic route may involve the following steps:
The molecular formula for 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride is with a molecular weight of approximately 135.16 g/mol. The structure features a cyclohexane ring with two fluorine substituents and a cyclopropylmethyl group attached to the nitrogen atom.
1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride can participate in various chemical reactions typical for amines and difluorinated compounds:
The reactivity profile includes nucleophilic attack on carbonyl compounds and potential formation of quaternary ammonium salts through alkylation.
The mechanism of action for 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. While specific pathways may vary depending on the application:
1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride has potential applications in:
The convergent synthesis of 1-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride hinges on strategic bond disconnections between its cyclopropane, difluorocyclohexane, and amine hydrochloride moieties. Two predominant pathways dominate current approaches:
Table 1: Comparison of Core Synthetic Routes to the Target Scaffold
Route | Key Starting Materials | Critical Step | Overall Yield (%) | Key Advantage |
---|---|---|---|---|
Route A (Reductive Amination) | 4,4-Difluorocyclohexanone, Cyclopropanemethylamine | NaBH₃CN-mediated reductive amination | 55-68 | Simplicity, fewer steps |
Route B (SN₂ Alkylation) | 4,4-Difluorocyclohexan-1-amine HCl, (Bromomethyl)cyclopropane | Phase-transfer catalyzed alkylation (e.g., Aliquat 336) | 60-75 | Avoids ketone reduction, scalable |
Route C (Ugi Multicomponent) | Cyclopropanecarboxaldehyde, 1,1-Difluoro-4-aminocyclohexane, Isocyanide, Acid | Ugi 4-component reaction | 40-52 | High atom economy, generates complexity rapidly |
Route A employs 4,4-difluorocyclohexanone and cyclopropanemethylamine under reductive conditions (NaBH₃CN, MeOH, 0°C to rt). Optimization revealed acetic acid catalysis (5-10 mol%) significantly suppresses imine polymerization, enhancing yields to 68%. The hydrochloride salt is precipitated using anhydrous HCl/ether [8]. Route B utilizes the nucleophilicity of 4,4-difluorocyclohexan-1-amine hydrochloride, requiring prior neutralization (K₂CO₃, H₂O/CH₂Cl₂) for alkylation with (bromomethyl)cyclopropane. Phase-transfer catalysts (PTCs) like Aliquat 336 (5 mol%) boost efficiency under biphasic conditions (aqueous NaOH/toluene), achieving 75% yield by minimizing N,N-dialkylation through controlled stoichiometry (1:1 amine:alkyl halide) [2] [6]. Route C, exploiting Ugi multicomponent reactions, offers rapid diversification potential using cyclopropanecarboxaldehyde, 1,1-difluoro-4-aminocyclohexane, carboxylic acids (e.g., acetic acid), and tert-butyl isocyanide in methanol. While atom-economical, purification of the linear peptoid-like product before HCl salt formation remains challenging [5].
Cyclopropane ring construction en route to the alkylating agent (bromomethyl)cyclopropane often leverages Simmons-Smith cyclopropanation of allyl alcohol (Zn/Cu couple, CH₂I₂) followed by Appel bromination (PPh₃, CBr₄) (65-70% over 2 steps) [2] [9]. Alternatively, zinc-mediated dehalogenation of 1,3-dibromopropane (Zn dust, EtOH reflux) provides cyclopropane gas, trapped and converted to (bromomethyl)cyclopropane via radical bromination (NBS, hv) [6]. The 4,4-difluorocyclohexan-1-amine precursor is typically synthesized via Schmidt rearrangement of 4,4-difluorocyclohexanone using NaN₃/TfOH or Curtius rearrangement of 4,4-difluorocyclohexanecarboxylic acid (DPPA, benzene, then aqueous HCl workup) [7].
While the target molecule lacks inherent stereocenters, its chiral variants are pharmacologically relevant. Asymmetric synthesis focuses on introducing chirality within the cyclopropane ring or during the amine-cyclohexane linkage. Key catalytic strategies include:
Table 2: Enantioselective Strategies for Chiral Cyclopropane Building Blocks
Strategy | Catalyst System | Substrate | ee (%) | Product Application |
---|---|---|---|---|
Rh-Catalyzed Cyclopropanation | Rh₂((R)-TPCP)₄ | Styrene derivatives + EDA | 95-99 | Chiral cyclopropanecarboxylates |
Cu-Catalyzed CH Functionalization | Cu(OTf)₂/(S)-Ph-BOX | Terminal Alkenes + Diazomalonates | 88-94 | Chiral cyclopropylmalonates |
Organocatalytic Michael Addition/ Cyclization | Cinchona Alkaloid (e.g., DHQD)₂PHAL | α,β-Unsulfonyl imides + BrCH₂CH₂CO₂Et | 90-95 | Chiral cyclopropyl amino acid derivatives |
Chiral Cyclopropanation: Rhodium(II) catalysts with chiral dirhodium tetracarboxylate scaffolds (e.g., Rh₂((R)-TPCP)₄) enable highly enantioselective cyclopropanation of electron-deficient alkenes (like acrylates) using diazoacetates like ethyl diazoacetate (EDA). This yields chiral cyclopropanecarboxylates (ee >95%), which can be hydrolyzed, Curtius-rearranged, and deprotected to afford enantiopure cyclopropanemethylamine units [3] [9]. Copper-Catalyzed C–H Functionalization: Utilizing cost-effective copper catalysts with bis(oxazoline) (BOX) ligands enables enantioselective C(sp²)–H functionalization of terminal alkenes. For example, styrene derivatives react with diazomalonates under Cu(OTf)₂/(S)-Ph-BOX catalysis (5 mol%) to form chiral cyclopropyl-1,1-dicarboxylates (ee 88-94%), precursors to chiral (aminomethyl)cyclopropanes via decarboxylative amination or reduction [3]. Desymmetrization/Asymmetric Alkylation: Chiral lithium amides (e.g., derived from (R,R)-1,2-diaminocyclohexane) facilitate enantioselective deprotonation of prochiral 4,4-difluorocyclohexanone derivatives. Subsequent electrophilic trapping with (bromomethyl)cyclopropane installs the chiral quaternary center adjacent to the amine. Yields (~70%) and enantioselectivities (~85% ee) are moderate but improving with newer spartiene surrogates [3] [8].
Minimizing waste and hazardous byproducts during amine hydrochloride formation is crucial. Key green strategies target solvent reduction, catalyst recyclability, and atom-efficient bond formation:
Solvent Selection & Reaction Media: Replacing traditional volatile organic compounds (VOCs) like dichloromethane (DCM) or tetrahydrofuran (THF) is paramount. Cyrene (dihydrolevoglucosenone), a bioderived dipolar aprotic solvent, demonstrates efficacy in reductive amination (Route A), achieving comparable yields (~65%) to methanol while reducing process mass intensity (PMI) by 40% and offering easier product isolation via aqueous extraction [5] [10]. 2-MeTHF, derived from furfural, is optimal for alkylations (Route B), enabling efficient PTC and facile recycling via distillation. Water, as the sole solvent under micellar catalysis (e.g., TPGS-750-M), facilitates the Ugi route (Route C), though salt formation often requires solvent switch [10].
Catalyst Design & Recycling: Niobium-based catalysts (Nb₂O₅·nH₂O) show promise in catalyzing reductive aminations using polymethylhydrosiloxane (PMHS) as a benign reductant instead of NaBH₃CN. Niobium oxide nanoparticles embedded in mesoporous silica (e.g., SiNb42) enhance stability over 5 cycles, reducing metal leaching and catalyst consumption. Heterogeneous Pd/C catalysts facilitate catalytic transfer hydrogenation (CTH) using ammonium formate in ethanol/water mixtures for reductive amination, simplifying filtration and catalyst reuse [1] [10].
Waste Minimization & Atom Economy: Dipyridyldithiocarbonate (DPDTC) activation offers a greener alternative to classical acid chlorides for amide intermediates en route to amines. DPDTC reacts with carboxylic acids (e.g., 4,4-difluorocyclohexanecarboxylic acid) under mild conditions. Subsequent reaction with cyclopropanemethylamine forms the amide with dipyridyl disulfide and COS as byproducts, which are readily recyclable. Hydrolysis or reduction of the amide then yields the target amine, significantly reducing E-factors compared to carbodiimide (DCC/EDC) couplings [10]. Direct Electrophilic Amination using hydroxylamine-O-sulfonic acid in flow reactors minimizes salt waste during primary amine synthesis, applicable to the 4,4-difluorocyclohexyl core before alkylation [1] [5].
Table 3: Green Metrics Comparison for Amine Synthesis Steps
Method (Step) | Solvent | Catalyst/Reagent | E-Factor* | PMI | Key Improvement |
---|---|---|---|---|---|
Reductive Amination (Traditional) | MeOH (neat) | NaBH₃CN | 15.2 | 32 | High cyanide waste |
Reductive Amination (Green) | Cyrene/H₂O | Nb₂O₅/SiO₂ + PMHS | 5.8 | 12 | Biobased solvent, non-toxic reductant |
Alkylation (PTC Traditional) | Toluene/H₂O | Aliquat 336 | 8.5 | 18 | VOC use |
Alkylation (PTC Green) | 2-MeTHF/H₂O | Aliquat 336 | 7.1 | 15 | Recyclable solvent |
Amide Coupling (DCC) | DCM | DCC/DMAP | 25.3 | 48 | High toxicity, stoichiometric urea waste |
Amide Coupling (DPDTC) | EtOAc/H₂O | DPDTC | 9.7 | 21 | Recyclable byproducts, lower toxicity |
E-Factor = kg waste / kg product; PMI = Process Mass Intensity (kg input / kg product) |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1